molecular formula C17H13ClN6O3 B12482090 3-(2-chlorophenyl)-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-5-methylisoxazole-4-carboxamide

3-(2-chlorophenyl)-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B12482090
M. Wt: 384.8 g/mol
InChI Key: UAEDJPOJJIUJQD-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-{5-methyl-7-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-1,2-oxazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including a chlorophenyl group, a triazolopyrimidine moiety, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-{5-methyl-7-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-1,2-oxazole-4-carboxamide typically involves multi-step reactions. One common approach includes the formation of the triazolopyrimidine core through cyclization reactions involving hydrazine derivatives and isothiocyanates . The oxazole ring can be introduced via cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-{5-methyl-7-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-{5-methyl-7-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-1,2-oxazole-4-carboxamide has several scientific research applications:

Properties

Molecular Formula

C17H13ClN6O3

Molecular Weight

384.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H13ClN6O3/c1-8-13(16(26)24-17(21-8)19-7-20-24)22-15(25)12-9(2)27-23-14(12)10-5-3-4-6-11(10)18/h3-7H,1-2H3,(H,22,25)(H,19,20,21)

InChI Key

UAEDJPOJJIUJQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C

Origin of Product

United States

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